molecular formula C14H13IN2O3S B3704292 4'-(3-Iodophenylsulfamoyl)acetanilide

4'-(3-Iodophenylsulfamoyl)acetanilide

Cat. No.: B3704292
M. Wt: 416.24 g/mol
InChI Key: KDQPPFFGQQELEU-UHFFFAOYSA-N
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Description

4’-(3-Iodophenylsulfamoyl)acetanilide is an organic compound with the molecular formula C14H13IN2O3S and a molecular weight of 416.23 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a sulfamoyl acetanilide structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(3-Iodophenylsulfamoyl)acetanilide typically involves the reaction of 3-iodoaniline with acetic anhydride in the presence of a base to form the acetanilide derivative.

Industrial Production Methods

Industrial production of 4’-(3-Iodophenylsulfamoyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-(3-Iodophenylsulfamoyl)acetanilide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-(3-Iodophenylsulfamoyl)acetanilide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(3-Iodophenylsulfamoyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The iodophenyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(4-Iodophenylsulfamoyl)acetanilide
  • 4’-(2-Iodophenylsulfamoyl)acetanilide
  • 4’-(3-Bromophenylsulfamoyl)acetanilide

Uniqueness

4’-(3-Iodophenylsulfamoyl)acetanilide is unique due to the specific positioning of the iodine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its brominated or differently iodinated counterparts, this compound exhibits distinct properties that make it valuable for specific research applications .

Properties

IUPAC Name

N-[4-[(3-iodophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQPPFFGQQELEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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